molecular formula C21H24N4O3 B2664869 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]acetamide CAS No. 896381-69-4

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]acetamide

Cat. No. B2664869
CAS RN: 896381-69-4
M. Wt: 380.448
InChI Key: UPTMDXOWKXOTKD-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]acetamide” belongs to the class of quinazolinones, which are heterocyclic compounds containing a quinazoline moiety . Quinazolinones are known for their wide range of biological activities and are used in the development of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of quinazolinones consists of a fused two-ring system, which includes a benzene ring and a quinazoline ring . The quinazoline ring contains two nitrogen atoms and an oxygen atom .

Scientific Research Applications

DNA Photo-Disruptive and Molecular Docking Studies

Quinazolinones, including derivatives similar to the specified compound, have been synthesized and evaluated for their DNA photo-disruptive properties. These compounds have shown promising results as photo-active agents towards plasmid DNA under UV irradiation, indicating their potential application in the development of novel photo-chemo or photodynamic therapeutics (Mikra et al., 2022).

Antitumor Activity

Several quinazolinone-arylpiperazine derivatives have been designed, synthesized, and evaluated as α1-adrenoceptor antagonists, displaying potent hypotensive activity and indicating their potential use in cancer treatment (Abou-Seri et al., 2011). Furthermore, quinazolinone-1,3,4-oxadiazole conjugates exhibited remarkable cytotoxic activity against HeLa cell lines, suggesting their application in developing new anticancer agents (Hassanzadeh et al., 2019).

Molecular Docking and Anticonvulsant Activity

Novel derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide have been synthesized and assessed for their anticonvulsant activity, indicating a potential application in the development of new anticonvulsant drugs (El Kayal et al., 2022).

Antimicrobial and Antioxidant Applications

Quinazolinone derivatives have also been investigated for their antimicrobial activities, offering potential use in treating bacterial and fungal infections. Additionally, some derivatives have shown significant antioxidant properties, suggesting their application in managing oxidative stress-related conditions (Mravljak et al., 2021).

Mechanism of Action

The mechanism of action of quinazolinones depends on their specific structure and the target they interact with . Some quinazolinones have been found to inhibit the activity of carbonic anhydrases, enzymes that play a crucial role in various physiological processes .

Future Directions

The future directions in the research of quinazolinones could involve the synthesis of new derivatives with improved biological activities and lesser side effects . Additionally, the development of more efficient and eco-friendly synthesis methods could also be a focus of future research .

properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-2-24(16-9-4-3-5-10-16)14-8-13-22-19(26)15-25-20(27)17-11-6-7-12-18(17)23-21(25)28/h3-7,9-12H,2,8,13-15H2,1H3,(H,22,26)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTMDXOWKXOTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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